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molecular formula C12H14N2O B8385788 1-(7-amino-3-methyl-1H-indol-2-yl)propan-1-one

1-(7-amino-3-methyl-1H-indol-2-yl)propan-1-one

Cat. No. B8385788
M. Wt: 202.25 g/mol
InChI Key: KGLSAOQIFYFIMJ-UHFFFAOYSA-N
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Patent
US08957070B2

Procedure details

A mixture of 1-(3-methyl-7-nitro-1H-indol-2-yl)propan-1-one (0.29 g), 10% palladium-carbon (50% containing water, 0.03 g), ethanol (4 mL) and tetrahydrofuran (4 mL) was stirred at room temperature overnight under a hydrogen atmosphere. Palladium-carbon was filtered off, and the filtrate was concentrated. The residue was subjected to silica gel column chromatography and the title compound (0.17 g, yield 70%) was obtained as yellow crystals from a fraction eluted with tetrahydrofuran-hexane (1:1, volume ratio). melting point>194° C. (decomposition).
Name
1-(3-methyl-7-nitro-1H-indol-2-yl)propan-1-one
Quantity
0.29 g
Type
reactant
Reaction Step One
Quantity
4 mL
Type
reactant
Reaction Step One
Name
palladium-carbon
Quantity
0.03 g
Type
catalyst
Reaction Step One
Quantity
4 mL
Type
solvent
Reaction Step One
Yield
70%

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[C:10]2[C:5](=[C:6]([N+:11]([O-])=O)[CH:7]=[CH:8][CH:9]=2)[NH:4][C:3]=1[C:14](=[O:17])[CH2:15][CH3:16].C(O)C>[C].[Pd].O1CCCC1>[NH2:11][C:6]1[CH:7]=[CH:8][CH:9]=[C:10]2[C:5]=1[NH:4][C:3]([C:14](=[O:17])[CH2:15][CH3:16])=[C:2]2[CH3:1] |f:2.3|

Inputs

Step One
Name
1-(3-methyl-7-nitro-1H-indol-2-yl)propan-1-one
Quantity
0.29 g
Type
reactant
Smiles
CC1=C(NC2=C(C=CC=C12)[N+](=O)[O-])C(CC)=O
Name
Quantity
4 mL
Type
reactant
Smiles
C(C)O
Name
palladium-carbon
Quantity
0.03 g
Type
catalyst
Smiles
[C].[Pd]
Name
Quantity
4 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred at room temperature overnight under a hydrogen atmosphere
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
Palladium-carbon was filtered off
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
NC=1C=CC=C2C(=C(NC12)C(CC)=O)C
Measurements
Type Value Analysis
AMOUNT: MASS 0.17 g
YIELD: PERCENTYIELD 70%
YIELD: CALCULATEDPERCENTYIELD 67.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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